Product packaging for 7-Bromo-3-methoxyisoquinoline(Cat. No.:CAS No. 1246549-59-6)

7-Bromo-3-methoxyisoquinoline

Cat. No.: B596511
CAS No.: 1246549-59-6
M. Wt: 238.084
InChI Key: UUOPCILVZYFPAA-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Scaffold in Organic and Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in the realms of organic and medicinal chemistry. researchgate.netrsc.org This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a fundamental building block for a vast array of natural products and synthetic compounds with significant biological activities. numberanalytics.comnih.govsolubilityofthings.com The unique electronic properties and structural versatility of the isoquinoline nucleus make it an indispensable template in the development of molecules with therapeutic potential. bohrium.com

The significance of the isoquinoline framework is underscored by its presence in numerous biologically active molecules and its utility in synthetic chemistry. numberanalytics.com Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective activities. nih.govrsc.orgmdpi.com This broad range of biological activities has made the isoquinoline scaffold a focal point of research for synthetic organic and medicinal chemists. nih.gov The ability to functionalize the isoquinoline core at various positions allows for the fine-tuning of its biological and chemical properties, leading to the development of compounds with enhanced potency and selectivity. semanticscholar.org

Overview of Isoquinoline Derivatives in Pharmaceutical Development

The isoquinoline core is a prominent feature in a multitude of marketed drugs and compounds currently in clinical trials, highlighting its importance in pharmaceutical development. researchgate.netnih.govbenthamdirect.com Derivatives of isoquinoline are utilized in the treatment of a wide array of diseases, including cancer, infectious diseases, and neurological disorders. researchgate.netnih.gov

Table 1: Pharmacological Activities of Isoquinoline Derivatives

Pharmacological Activity Description Key Examples (Not exhaustive)
Anticancer Isoquinoline derivatives have shown the ability to inhibit cancer cell growth through various mechanisms such as inducing apoptosis, arresting the cell cycle, and inhibiting tubulin polymerization. researchgate.netnih.govresearchgate.net Lamellarins, Berberine, Noscapine amerigoscientific.comnumberanalytics.comrsc.org
Antimicrobial Certain isoquinoline derivatives exhibit broad-spectrum activity against bacteria, fungi, and parasites by disrupting microbial cell membranes and inhibiting essential metabolic processes. researchgate.netamerigoscientific.comresearchgate.net Berberine, Sanguinarine nih.govamerigoscientific.com
Analgesic The isoquinoline alkaloid morphine is a powerful analgesic used for severe pain management. semanticscholar.orgnumberanalytics.com Morphine, Codeine semanticscholar.orgnumberanalytics.com
Neuroprotective Some isoquinoline alkaloids have demonstrated the ability to protect neurons from damage, suggesting potential applications in treating neurodegenerative diseases. mdpi.com Tetrandrine, Berberine, Nuciferine mdpi.com
Anti-inflammatory Isoquinoline derivatives have been shown to possess anti-inflammatory properties. semanticscholar.orgmdpi.com Berberine, Boldine amerigoscientific.commdpi.com

| Antihypertensive | The isoquinoline ring is found in drugs used to treat high blood pressure. researchgate.net | Quinapril semanticscholar.org |

The therapeutic versatility of isoquinoline derivatives stems from their ability to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids. semanticscholar.orgnih.gov For instance, some isoquinoline alkaloids with anticancer properties are believed to exert their effects by binding to DNA and disrupting its replication and transcription processes. nih.gov The continuous exploration of isoquinoline-based compounds remains a vibrant area of drug discovery, with the aim of developing novel therapeutic agents with improved efficacy and safety profiles. amerigoscientific.com

Historical Context of Isoquinoline Isolation and Early Synthetic Approaches

The history of isoquinoline dates back to the 19th century. It was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through a process of fractional crystallization of the acid sulfate (B86663). wikipedia.org A more efficient isolation method was later developed in 1914 by Weissgerber, who utilized the difference in basicity between isoquinoline and its isomer, quinoline (B57606), for selective extraction from coal tar. wikipedia.org The discovery of isoquinoline in natural sources, particularly in a wide variety of plant alkaloids, spurred significant interest in its chemical and pharmacological properties. solubilityofthings.comnumberanalytics.com

The structural elucidation of isoquinoline paved the way for the development of synthetic methods to construct this important heterocyclic system. Several classical named reactions have become fundamental tools for the synthesis of isoquinolines and their derivatives.

Table 2: Key Early Synthetic Reactions for Isoquinolines

Reaction Name Year Discovered Description
Bischler-Napieralski Reaction 1893 This reaction involves the intramolecular cyclization of β-arylethylamides using a dehydrating agent, such as phosphorus oxychloride (POCl₃), to form 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines. jk-sci.comresearchgate.netwikipedia.orgorganic-chemistry.org
Pomeranz-Fritsch Reaction 1893 This method involves the acid-catalyzed cyclization of a benzalaminoacetal to produce the isoquinoline nucleus. acs.orgthermofisher.comwikipedia.orgorganicreactions.orgnumberanalytics.com

| Pictet-Spengler Reaction | 1911 | In this reaction, a β-arylethylamine is condensed with an aldehyde or ketone, followed by ring closure, to yield a tetrahydroisoquinoline. acs.orgnumberanalytics.comwikipedia.orgnih.govjk-sci.com |

These seminal synthetic strategies, along with their subsequent modifications, have been instrumental in the preparation of a vast number of isoquinoline derivatives for chemical and biological studies. nih.govacs.org They remain cornerstones of heterocyclic chemistry and continue to be employed in the synthesis of complex natural products and novel pharmaceutical agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO B596511 7-Bromo-3-methoxyisoquinoline CAS No. 1246549-59-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-5-7-2-3-9(11)4-8(7)6-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOPCILVZYFPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C=C(C=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization of 7 Bromo 3 Methoxyisoquinoline

Electrophilic Aromatic Substitution Reactions of 7-Bromo-3-methoxyisoquinoline

Electrophilic aromatic substitution (EAS) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. sigmaaldrich.com The regioselectivity of these reactions on this compound is dictated by the directing effects of the existing bromo and methoxy (B1213986) substituents.

Influence of Bromine and Methoxy Substituents on Reactivity

The methoxy group (-OCH3) at the 3-position is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the bromine atom at the 7-position is a deactivating group due to its electron-withdrawing inductive effect, yet it is also ortho, para-directing. nih.gov

In the case of this compound, the activating effect of the methoxy group is expected to dominate, making the isoquinoline (B145761) ring more susceptible to electrophilic attack than benzene (B151609). The directing effects of both substituents must be considered to predict the position of substitution. The positions ortho to the methoxy group are C-4, and the para position is C-1. The positions ortho to the bromo group are C-6 and C-8. The pyridine (B92270) ring is generally less reactive towards electrophilic substitution than the benzene ring. Therefore, electrophilic attack is most likely to occur on the benzene ring portion of the isoquinoline.

Selective Functionalization at Available Positions

Based on the directing effects, electrophilic substitution is anticipated to occur at positions C-4, C-6, or C-8. The precise outcome of a given electrophilic substitution reaction will depend on the specific electrophile and the reaction conditions. For instance, in related brominated isoquinoline systems, nitration and halogenation have been shown to proceed at specific positions influenced by the existing substituents. orgsyn.orgsemanticscholar.org

Table 1: Potential Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionActivating/Deactivating InfluencePredicted Reactivity
C-4ortho to -OCH3 (activating)High
C-5---Low
C-6ortho to -Br (deactivating, but directing)Moderate
C-8ortho to -Br (deactivating, but directing)Moderate

Note: This table is predictive and based on general principles of electrophilic aromatic substitution. Experimental verification is required.

Nucleophilic Reactions of this compound

The presence of a bromine atom and a methoxy group provides two potential sites for nucleophilic attack.

Nucleophilic Aromatic Substitution at the Bromine-Substituted Position

Common nucleophiles for such reactions include amines, alkoxides, and cyanides. For example, palladium-catalyzed coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are modern methods to achieve substitution at the bromo-position, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. smolecule.com Another approach is the metal-halogen exchange reaction, where treatment with an organolithium reagent, such as n-butyllithium, can generate a lithiated isoquinoline species that can then react with various electrophiles. wikipedia.orguni-muenchen.de

Table 2: Examples of Nucleophilic Substitution Reactions on Bromoarenes

Reaction TypeReagentsProduct Type
Suzuki CouplingArylboronic acid, Pd catalyst, baseBiaryl compound
Buchwald-Hartwig AminationAmine, Pd catalyst, baseArylamine
CyanationMetal cyanide, Pd or Cu catalystAryl nitrile
Metal-Halogen ExchangeOrganolithium reagentAryllithium species

Note: This table provides general examples of reactions applicable to bromoarenes and would require specific adaptation for this compound.

Reactions Involving the Methoxy Group

The methoxy group is generally a poor leaving group. However, under harsh acidic conditions (e.g., with strong acids like HBr or HI), the ether linkage can be cleaved to yield the corresponding 3-hydroxyisoquinoline (B109430) derivative. longdom.orgbyjus.comlibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base of the acid. libretexts.org

Reduction Reactions of this compound

The isoquinoline ring system can undergo reduction, typically through catalytic hydrogenation. organicchemistrydata.orgoup.com The conditions of the hydrogenation (catalyst, pressure, temperature) will determine the extent of reduction. Mild conditions may lead to the reduction of the pyridine ring, yielding a tetrahydroisoquinoline derivative, while more forcing conditions could potentially lead to the reduction of the benzene ring as well.

The bromo-substituent can also be removed via hydrogenolysis during catalytic hydrogenation, depending on the catalyst and conditions used. For example, palladium on carbon (Pd/C) is a common catalyst for both the reduction of the heterocyclic ring and the hydrogenolysis of aryl halides. googleapis.com

Table 3: Potential Reduction Products of this compound

Reagents and ConditionsPotential Product(s)
H2, Pd/C, mild conditions7-Bromo-3-methoxy-1,2,3,4-tetrahydroisoquinoline
H2, Pd/C, forcing conditions3-Methoxy-1,2,3,4-tetrahydroisoquinoline
H2, Raney Nickel7-Bromo-3-methoxy-1,2,3,4-tetrahydroisoquinoline

Note: The selectivity of the reduction is highly dependent on the specific reaction conditions.

Oxidation Reactions of this compound

While specific studies detailing the direct oxidation of this compound are not extensively documented in the provided results, the oxidation of similar isoquinoline systems and related bromo-methoxy-substituted heterocycles provides insight into potential transformations. Generally, oxidation reactions involving isoquinoline derivatives can target either the heterocyclic ring or the substituents. For instance, the methoxy group could potentially be cleaved under strong oxidative conditions, and the isoquinoline nitrogen can be oxidized to an N-oxide. However, without specific experimental data on this compound, these remain theoretical possibilities.

Coupling Reactions of this compound

The bromine atom at the C-7 position makes this compound an excellent substrate for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups and the construction of complex molecular architectures. mdpi.comeie.gr

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. libretexts.org For bromo-substituted isoquinolines, the Suzuki-Miyaura coupling is a frequently employed method. This reaction typically involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. preprints.org

For example, in a reaction analogous to those of other bromo-substituted heterocycles, this compound could be coupled with various aryl or heteroaryl boronic acids. The general conditions often involve a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium carbonate (K₂CO₃) in a suitable solvent system. mdpi.com

The Buchwald-Hartwig amination is another significant palladium-catalyzed reaction that could be applied to this compound for the formation of carbon-nitrogen bonds. libretexts.orgbeilstein-journals.org This would involve reacting the bromo-isoquinoline with a primary or secondary amine in the presence of a palladium catalyst and a strong base. Specialized phosphine (B1218219) ligands are often crucial for the success of these transformations. libretexts.orgnih.gov

The Heck reaction, which forms a new carbon-carbon bond by coupling the aryl halide with an alkene, and the Sonogashira reaction, which couples the aryl halide with a terminal alkyne, are also staples in the palladium-catalyzed reaction toolkit and represent potential derivatization pathways for this compound. eie.grlibretexts.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ / BaseC-C
Buchwald-HartwigR₂NHPd catalyst / Ligand / BaseC-N
HeckAlkenePd catalyst / BaseC-C
SonogashiraTerminal AlkynePd catalyst / Cu(I) cocatalyst / BaseC-C (sp)

Other Metal-Catalyzed Coupling Reactions

Beyond palladium, other transition metals can catalyze cross-coupling reactions. Copper-catalyzed reactions, for instance, are well-established for forming carbon-nitrogen and carbon-oxygen bonds. nih.gov For example, a copper-catalyzed coupling could potentially be used to introduce an amine or an alcohol to the C-7 position of the isoquinoline ring.

Formation of Core-Embedded Heterocyclic Frameworks from this compound

The strategic placement of the bromo and methoxy groups on the isoquinoline scaffold allows for its use in the synthesis of more complex, fused heterocyclic systems. mdpi.comclockss.org The bromo group, being a versatile handle for cross-coupling reactions, can be used to introduce a substituent that subsequently participates in a cyclization reaction.

For instance, a Sonogashira coupling of this compound with a suitable propargyl alcohol derivative could yield an intermediate that, upon reduction and subsequent cyclization, could form a tetrahydropyrrolo[1,2-b]isoquinoline framework. researchgate.net This type of strategy, where a cross-coupling reaction is followed by an intramolecular cyclization, is a powerful method for building polycyclic systems.

The methoxy group can also play a role in these transformations. It can be a simple substituent, or it can be demethylated to a hydroxyl group, which can then participate in cyclization reactions, such as the formation of an ether linkage to build a new ring.

The synthesis of such core-embedded heterocyclic frameworks is of significant interest in medicinal chemistry, as these complex scaffolds often form the core of biologically active molecules. mdpi.com

Biological and Pharmacological Investigations of 7 Bromo 3 Methoxyisoquinoline

Medicinal Chemistry Context of Isoquinoline (B145761) Derivatives

The field of medicinal chemistry has long been interested in heterocyclic compounds, with isoquinoline and its derivatives standing out as a particularly significant class. rsc.orgnih.gov These compounds are not only prevalent in a variety of natural products but have also become a cornerstone in the design and synthesis of new therapeutic agents. rsc.orgnih.gov

Isoquinolines as Privileged Scaffolds in Drug Discovery

The isoquinoline nucleus is recognized as a "privileged scaffold" in drug discovery. rsc.orgrsc.org This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of novel drugs. researchgate.net The versatility of the isoquinoline ring system allows for the introduction of various substituents at different positions, enabling the fine-tuning of pharmacological activity and pharmacokinetic properties. nih.gov

Derivatives of isoquinoline have been investigated and utilized for a wide range of therapeutic applications, including the treatment of cancer, infectious diseases, and neurological disorders. nih.gov The structural diversity and therapeutic importance of isoquinoline-based compounds have spurred intensive research into novel synthetic methodologies for their preparation. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies on Isoquinoline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For isoquinoline derivatives, SAR studies have been crucial in optimizing their therapeutic potential. researchgate.netnuph.edu.ua These studies involve systematically modifying the isoquinoline core and observing the resulting changes in biological effect.

Key areas of modification in SAR studies of isoquinolines include:

Substitution Pattern: The position and nature of substituents on the isoquinoline ring play a critical role in determining the compound's interaction with its biological target. nuph.edu.ua

Functional Groups: The addition of various functional groups, such as halogens (e.g., bromine), methoxy (B1213986) groups, and others, can significantly influence a molecule's potency, selectivity, and metabolic stability. nuph.edu.ua

Stereochemistry: The three-dimensional arrangement of atoms can also be a key determinant of biological activity.

Through detailed SAR studies, medicinal chemists can design and synthesize isoquinoline derivatives with enhanced efficacy and reduced side effects for a variety of diseases. nih.gov

Exploration of Biological Activities of 7-Bromo-3-methoxyisoquinoline

While the isoquinoline scaffold is of significant interest in medicinal chemistry, specific biological data for many of its derivatives, including this compound, is not always extensively documented in publicly available literature.

Antimicrobial Properties

A comprehensive search of scientific literature did not yield specific studies detailing the antimicrobial properties of this compound. Although isoquinoline derivatives, in general, have been investigated for such properties, dedicated research on this particular compound's efficacy against microbial strains is not publicly available. amerigoscientific.com

Anticancer Properties

There is currently no specific research data available in the public domain that investigates the anticancer properties of this compound. The anticancer potential of the broader class of isoquinoline derivatives is well-established, with many compounds showing activity against various cancer cell lines. nih.govresearchgate.netnih.gov However, studies focusing on the cytotoxic or antiproliferative effects of this compound have not been reported.

Neuroprotective Effects

Specific investigations into the neuroprotective effects of this compound have not been found in the available scientific literature. While some isoquinoline alkaloids have been studied for their potential to protect nerve cells, research on the neuroprotective capabilities of this specific bromo-methoxy substituted isoquinoline is not currently available. nih.gov

Anti-inflammatory Properties

The isoquinoline nucleus is a structural motif found in numerous compounds exhibiting anti-inflammatory effects. chiet.edu.eg While direct studies on the anti-inflammatory properties of this compound are not extensively documented, research on related compounds suggests its potential in this area. For instance, various coumarin (B35378) derivatives, which also feature a heterocyclic ring system, have demonstrated significant anti-inflammatory activities. chiet.edu.eg

Furthermore, bromophenols, which share the bromine substitution pattern, are known for their diverse biological activities, including anti-inflammatory effects. mdpi.com One study on methyl 3-bromo-4,5-dihydroxybenzoate (MBD), a bromophenol derived from marine algae, demonstrated its ability to alleviate inflammatory bowel disease (IBD) in a zebrafish model. mdpi.com The compound was found to inhibit inflammatory responses induced by various stimuli. mdpi.com The investigation into its mechanism suggested that MBD exerts its anti-inflammatory effects by regulating the NF-κB and TLR signaling pathways. mdpi.com Given that the bromo- and methoxy-substituents on the isoquinoline core can significantly influence its electronic and steric properties, it is plausible that this compound could interact with key targets in inflammatory cascades.

Compound/ClassFindingSource
Coumarin DerivativesExhibit a wide range of bioactivities, including anti-inflammatory properties. chiet.edu.eg
Methyl 3-bromo-4,5-dihydroxybenzoate (MBD)Attenuates inflammatory bowel disease by regulating TLR/NF-κB pathways. mdpi.com
Isoquinoline FamilyKnown for various pharmacological properties, including anti-inflammatory effects.

Antimalarial Properties

The quinoline (B57606) and isoquinoline scaffolds are central to the development of antimalarial drugs. nih.gov The urgent need for new therapeutics to combat drug-resistant strains of Plasmodium falciparum has driven research into novel hybrid molecules and substituted heterocycles. nih.gov

Studies have shown that the introduction of a bromine atom can enhance the antimalarial potency of certain compounds. For example, research on a series of 5-anilinopyrazoles found that bromo-substitution on the phenyl ring improved activity against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains. mdpi.com Similarly, a series of N⁴-substituted 7-bromo-1,5-naphthyridin-4-amines, which are structurally related to bromoquinolines, showed significant antimalarial activity in mice. researchgate.net The development of isotebuquine analogues, which are complex biphenyl-quinolines, further underscores the importance of halogenated heterocyclic systems in antimalarial drug discovery. core.ac.uk These findings collectively suggest that the 7-bromo-isoquinoline core of the target compound is a promising feature for potential antiplasmodial activity.

Compound ClassKey FindingRelevance to this compound
Anilino PyrazolesBromo-substitution enhanced antimalarial activity against resistant strains.Suggests the bromine atom at position 7 could confer potent activity.
7-Bromo-1,5-naphthyridin-4-aminesShowed significant antimalarial activity.Structural similarity points to the potential of the 7-bromo-isoquinoline scaffold.
Hybrid QuinolinesA strategy to overcome drug resistance in malaria.This compound could serve as a building block for such molecules.

Antiviral and Anti-HIV Activities

The isoquinoline framework has been explored for its potential in developing antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.gov One key mechanism involves the inhibition of viral entry into host cells. The CXCR4 receptor is a major co-receptor used by certain strains of HIV-1 to enter T-cells. nih.gov

A study focused on the synthesis of a novel series of isoquinoline-based compounds as CXCR4 antagonists. nih.gov These molecules were designed to block the receptor, thereby preventing viral entry. The research successfully produced various isoquinoline derivatives and confirmed their potential as a basis for anti-HIV agents. nih.gov Although this compound itself was not tested in this study, its core isoquinoline structure makes it a candidate for investigation within this class of antiviral compounds. The development of highly active antiretroviral therapy (HAART) often involves a combination of drugs targeting different viral mechanisms, and novel scaffolds are continuously sought. nih.govmedscape.com

Antifungal Activities

For example, a series of 1,4-benzoxazin-3-one derivatives were synthesized and tested against several plant pathogenic fungi, with some compounds showing moderate to good activity. frontiersin.org Another study on newly synthesized carbamate (B1207046) derivatives found that many exhibited good in vitro antifungal activity, with some showing broad-spectrum effects. nih.gov Research on aminothioxanthones also identified compounds with high antifungal potential against a range of yeast and filamentous fungi, including drug-resistant strains. mdpi.com These studies highlight a recurring theme where heterocyclic structures, often featuring halogen or methoxy groups, serve as effective antifungal pharmacophores. This suggests that this compound warrants evaluation for its potential activity against fungal pathogens.

Compound ClassTested FungiFinding
1,4-Benzoxazin-3-one DerivativesG. zeae, P. sasakii, P. infestans, etc.Some compounds showed moderate to good antifungal activity. frontiersin.org
Carbamate DerivativesSeven phytopathogenic fungiMany compounds exhibited significant antifungal activity (>50% inhibition). nih.gov
AminothioxanthonesC. neoformans, Scedosporium spp., T. rubrumCompounds showed high antifungal potential with fungicidal effects. mdpi.com
6-bromo-4-oxo-1,3-thiazolidin-3-yl-benzylquinazoline-4(3H)-one derivativesAspergillus niger, Penicillium italicumSome derivatives showed significant activity against tested strains. researchgate.net

Antiarrhythmic Properties

Isoquinoline derivatives have been investigated for cardiovascular effects, including antiarrhythmic properties. google.com Antiarrhythmic drugs often function by modulating cardiac ion channels. nih.gov Class III antiarrhythmics, for instance, primarily act by blocking potassium channels, which prolongs the action potential duration and reduces the tendency for re-entrant arrhythmias. nih.gov

Patent literature describes aminoalkoxyphenyl-derivatives, including a 7-methoxy-isoquinoline-1(2H)-one structure, as having potential antiarrhythmic properties. google.com While the mechanism for these specific compounds was not fully detailed, the inclusion of the isoquinoline ring is notable. Given that complex molecules like amiodarone, which has multiple ion channel blocking effects, are mainstays in arrhythmia treatment, the potential for the structurally simpler this compound to interact with cardiac ion channels is a plausible area for future research. nih.gov

Mechanism of Action Studies for this compound

While specific mechanism of action studies for this compound are sparse, the likely mechanisms can be inferred from research on the broader isoquinoline class and compounds with similar functional groups.

Potential Interactions with Biological Targets (Enzymes, Receptors)

The biological activity of a small molecule like this compound is determined by its ability to interact with macromolecular targets such as enzymes and receptors. smolecule.comsmolecule.com

Enzyme Inhibition: Isoquinoline derivatives are known to act as inhibitors or modulators of various enzymes. smolecule.com For example, in the context of cancer, they might inhibit kinases, while in infectious diseases, they could target critical pathogen-specific enzymes like P. falciparum dihydroorotate (B8406146) dehydrogenase. mdpi.com

Receptor Interaction: The isoquinoline scaffold is a key component of molecules that interact with various cellular receptors. As noted in the anti-HIV section, isoquinoline derivatives have been specifically designed to act as antagonists for the CXCR4 receptor, preventing viral entry. nih.gov In other contexts, they could interact with neurotransmitter receptors or other G-protein coupled receptors, leading to a physiological response. smolecule.com

Pathway Modulation: As seen with related anti-inflammatory compounds, this compound could potentially modulate entire signaling pathways, such as the TLR/NF-κB pathway, which is central to the inflammatory response. mdpi.com

Computational Docking: Molecular docking studies are computational methods used to predict how a ligand might bind to a receptor's active site. researchgate.net Such studies on related compounds have been used to predict interactions with targets like DNA and various proteins, suggesting that this compound could be analyzed in silico to identify high-probability biological targets. researchgate.net

The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group on the isoquinoline ring creates a specific electronic distribution that will govern its binding interactions, making it a unique candidate for exploring these potential mechanisms.

Cellular and Molecular Pathways Influenced by this compound

A comprehensive review of publicly available scientific literature reveals no specific studies detailing the cellular and molecular pathways directly influenced by this compound. While the broader class of isoquinoline alkaloids is known to interact with a variety of biological targets and pathways, dedicated research to elucidate the specific mechanism of action for this particular compound has not been published. Therefore, information regarding its molecular targets, signal transduction pathway modulation, or effects on cellular processes remains uncharacterized.

Preclinical and Early-Stage Research on Therapeutic Applications of this compound

Preclinical and early-stage research is crucial for determining the therapeutic potential of a compound. However, for this compound, the available data is limited, with its primary role in scientific literature being that of a chemical intermediate for the synthesis of more complex molecules. google.comforecastchemicals.com

In Vitro Efficacy Assessments

There are no specific in vitro efficacy assessments for this compound reported in the peer-reviewed scientific literature. Studies detailing its inhibitory concentrations (such as IC₅₀ values) against specific enzymes, its effects on cancer cell lines, or its antimicrobial activity are not available. Commercial suppliers note that the compound is intended for research and development purposes, primarily in the synthesis of derivatives. forecastchemicals.com

In Vivo Model Studies

Consistent with the lack of in vitro data, there are no published in vivo studies in animal or other models investigating the pharmacological effects of this compound. Research into its pharmacokinetics, biodistribution, and efficacy in disease models has not been reported.

Comparative Analysis with Other Substituted Isoquinolines in Biological Systems

While direct biological data for this compound is scarce, a comparative analysis with other substituted isoquinolines can provide insights into its potential pharmacological profile. The nature and position of substituents on the isoquinoline core are known to significantly influence biological activity. smolecule.comresearchgate.net

The isoquinoline scaffold is a common feature in many biologically active compounds, including those with antitumor, antimicrobial, and anti-inflammatory properties. researchgate.net For instance, the substitution pattern is critical for the activity of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles as inhibitors of myosin light chain kinase (MLCK) and epidermal growth factor receptor (EGFR) kinase.

Derivatives of 8-bromo-5,6,7-trimethoxyisoquinoline (B11838248) have been investigated for their potential anticancer and neuroprotective effects. researchgate.net The presence of multiple methoxy groups and a bromine atom in these compounds highlights the importance of these functional groups in conferring biological activity. researchgate.net Similarly, 7-bromo-5-methoxyquinoline (B1376925) serves as a key intermediate in the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors, which are being explored for treating a range of diseases including respiratory and autoimmune disorders. google.com This suggests that the 7-bromo substitution on the isoquinoline ring is a valuable feature for therapeutic design.

The table below provides a comparison of this compound with other bromo-methoxy substituted isoquinolines and related derivatives, highlighting their reported biological contexts.

Compound NameSubstitution PatternReported Biological Context/Activity
This compound 7-Bromo, 3-MethoxyPrimarily used as a chemical intermediate; biological activity not characterized. google.comforecastchemicals.com
7-Bromo-5-methoxyquinoline7-Bromo, 5-MethoxyIntermediate for Spleen Tyrosine Kinase (SYK) inhibitors for potential use in inflammatory and autoimmune diseases. google.com
5-Bromo-8-methoxyisoquinoline5-Bromo, 8-MethoxyInvestigated for potential antibacterial, anti-cancer, and anti-inflammatory effects. smolecule.com
8-Bromo-5,6,7-trimethoxyisoquinoline8-Bromo, 5,6,7-TrimethoxyDerivatives studied for potential anticancer and neuroprotective properties. researchgate.net
7-Bromo-1-chloro-6-methoxyisoquinoline7-Bromo, 1-Chloro, 6-MethoxyStructural analog noted for comparison in studies of other isoquinolines with antitumor properties.
4-Bromo-7-methoxyisoquinoline4-Bromo, 7-MethoxySuggested as a potential lead compound for drug discovery due to structural similarity to other bioactive isoquinolines. smolecule.com

This table is generated based on available data for comparative purposes. The biological activities mentioned are for the respective compounds and are not predictive for this compound.

The comparison indicates that the presence of bromo and methoxy substituents on the isoquinoline ring system is a common feature in molecules with diverse and significant biological activities. The specific positioning of these groups, as seen in the various isomers, is critical in determining the ultimate pharmacological profile. The lack of data on this compound represents a gap in the understanding of this particular substitution pattern's influence on biological function.

Advanced Research Applications of 7 Bromo 3 Methoxyisoquinoline

Role as a Synthetic Intermediate for Complex Molecules

The primary application of 7-Bromo-3-methoxyisoquinoline in advanced research is its role as a synthetic intermediate. forecastchemicals.com The structure is well-suited for building more complex molecular architectures through various organic reactions. The bromine atom at the 7-position is particularly significant as it can act as a leaving group or participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Negishi coupling. smolecule.comsmolecule.combeilstein-journals.org This allows for the introduction of diverse substituents and the construction of new carbon-carbon bonds, a fundamental strategy in modern organic synthesis. smolecule.com

In material science, substituted isoquinolines serve as building blocks for novel organic materials with specific electronic and photophysical properties. smolecule.comambeed.com The ability of bromo-aromatic compounds to participate in coupling reactions is exploited to create larger, conjugated systems. smolecule.com These extended π-systems are often prerequisites for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular sensors. While specific examples detailing the use of this compound in material synthesis are not prevalent, its structural motifs are analogous to other bromo-heterocycles used for these purposes. smolecule.comambeed.com

The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Consequently, this compound is a valuable precursor for the development of advanced pharmacological agents. forecastchemicals.comforecastchemicals.com Its utility stems from the ability to use the bromine atom to synthetically elaborate the molecule and generate libraries of related compounds for structure-activity relationship (SAR) studies.

Research on related structures highlights this potential. For instance, isoquinoline-based compounds have been developed as potent antagonists for the CXCR4 receptor, which is implicated in HIV infection and cancer metastasis. nih.gov Similarly, the rational design of inhibitors for targets like bromodomain-containing protein 7 (BRD7), which is involved in several cancers, often starts from commercially available building blocks to create a diverse library of potential ligands. nih.govnih.govresearchgate.net The synthesis of complex natural product alkaloids, such as oxoisoaporphines, also relies on the strategic use of halogenated isoquinoline intermediates to construct the core structure via coupling reactions. beilstein-journals.org

Application in Chemical Biology and Probe Development

Chemical biology utilizes small molecules, or "probes," to study and manipulate biological systems. The development of selective chemical probes is crucial for understanding the function of proteins in health and disease. nih.govnih.gov this compound serves as a foundational scaffold for creating such probes.

The key to its application is its trifunctional nature: the isoquinoline core can provide the primary binding interaction with a target protein, the bromine atom serves as a "connectivity group" for synthetic modification, and other positions can be altered to fine-tune properties. sigmaaldrich.com For example, in the development of probes for bromodomains like BRD7, a core structure is systematically modified to enhance selectivity and affinity. nih.govresearchgate.net The bromo-substituent can be replaced with moieties that introduce new functionalities, such as a photoreactive group (like a diazirine) for covalent labeling of the target protein or a bioorthogonal handle (like an alkyne) for subsequent detection via click chemistry. sigmaaldrich.comnih.govnih.gov This strategy allows researchers to identify the specific protein targets of a bioactive compound and visualize its interactions within a complex cellular environment. nih.gov

Computational Chemistry and Molecular Modeling Studies of this compound

Computational chemistry provides powerful tools to predict the properties of molecules and guide experimental research, saving time and resources.

Before a compound is synthesized or tested in the lab, its potential biological activities can be predicted using computational methods. nih.govdergipark.org.tr One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling, which develops mathematical relationships between a compound's structural or physicochemical properties (descriptors) and its biological activity. dergipark.org.trresearchgate.netresearchgate.netnih.gov

Table 2. Hypothetical Biological Activity Spectrum Prediction for this compound
Predicted ActivityProbability to be Active (Pa)Plausibility
Phosphodiesterase Inhibitor0.650High (Isoquinoline is a known PDE inhibitor scaffold)
Kinase Inhibitor0.580High (Many kinase inhibitors are heterocycles)
Antineoplastic0.510Moderate
Anti-inflammatory0.475Moderate
CYP450 Substrate0.720High

This table is a hypothetical representation of what an in silico prediction might show, based on common activities of related compounds. Pa indicates the probability of a compound exhibiting a certain activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.netdntb.gov.ua This method is central to structure-based drug design. In a typical docking study, the three-dimensional structure of a target protein is used as a receptor. This compound, as the ligand, would be computationally "placed" into the protein's binding site. An algorithm then samples numerous possible conformations and orientations of the ligand, and a scoring function estimates the binding affinity for each pose. nih.gov

This process helps researchers visualize key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net For example, in the rational design of BRD7 inhibitors, docking studies were used to understand how lead compounds fit into a specific binding cleft, guiding the synthesis of new derivatives with improved selectivity. nih.govnih.govresearchgate.net

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. researchgate.net

Future Research Directions and Potential Applications

The unique structural and electronic properties of this compound position it as a valuable scaffold for future scientific exploration. Its isoquinoline core, substituted with a bromine atom and a methoxy (B1213986) group, offers multiple sites for chemical modification, opening avenues for the development of novel compounds with tailored functionalities. Future research is poised to expand its applications in medicinal chemistry, materials science, and beyond, leveraging its versatile chemical nature. vulcanchem.com The compound serves as a key intermediate in the synthesis of more complex molecules, with its reactivity and solubility enhanced by the presence of the methoxy group and the bromine atom. smolecule.comforecastchemicals.com

Bioisosterism and Analog Design

The concept of bioisosterism, which involves the substitution of atoms or groups with other moieties that have similar physical or chemical properties, is a cornerstone of modern drug design. For this compound, this principle offers a strategic approach to designing new analogs with potentially enhanced biological activity, improved selectivity, or more favorable pharmacokinetic profiles.

Future research will likely focus on several key areas of analog design:

Modification of the Bromine Substituent: The bromine atom at the C-7 position is a key functional handle. It can be readily replaced or used in cross-coupling reactions (like Suzuki-Miyaura or Sonogashira couplings) to introduce a wide variety of functional groups. connectjournals.com This allows for the systematic exploration of the structure-activity relationship (SAR) at this position. For instance, replacing bromine with other halogens, alkyl chains, aryl groups, or nitrogen-containing heterocycles could significantly alter the compound's interaction with biological targets.

Alteration of the Methoxy Group: The methoxy group at the C-3 position influences the molecule's electron density and solubility. smolecule.com Future analog design could involve its demethylation to the corresponding hydroxyl group, which could act as a hydrogen bond donor, or its replacement with larger alkoxy groups to probe steric limits in binding pockets.

The strategic design of analogs based on the this compound scaffold is a promising avenue for discovering next-generation molecules for various scientific applications.

Original Compound Potential Bioisosteric Replacements/Modifications Rationale for Modification
This compound Replace Bromine (Br) with Fluorine (F), Chlorine (Cl), or an Iodine (I) atom.To modulate lipophilicity and electronic properties.
Replace Bromine (Br) with a cyano (-CN) or trifluoromethyl (-CF3) group.To introduce strong electron-withdrawing properties and potential new binding interactions.
Replace Methoxy (-OCH3) group with an ethoxy (-OCH2CH3) or a hydroxyl (-OH) group.To alter solubility, steric bulk, and hydrogen bonding capability.
Introduce additional substituents (e.g., methyl, amino) on the isoquinoline ring.To explore new structure-activity relationships and optimize target binding.

Development of New Therapeutic Agents

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities. numberanalytics.comamerigoscientific.com Derivatives of this compound are being investigated for their potential to address various diseases, with future research expected to build on these preliminary findings.

Anticancer Agents: Isoquinoline derivatives have shown promise as anticancer agents. smolecule.com Future work could involve synthesizing analogs of this compound and screening them for activity against various cancer cell lines. Mechanistic studies would be crucial to determine if these compounds act through enzyme inhibition, apoptosis induction, or other pathways. smolecule.com

Neuroprotective Agents: Given that some isoquinoline compounds exhibit neuroprotective effects, this is a significant area for future investigation. smolecule.commdpi.com Analogs could be designed to cross the blood-brain barrier and tested in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease. uc.ptnih.gov Research might focus on their ability to inhibit enzymes such as monoamine oxidase (MAO) or interact with neurotransmitter receptors. smolecule.commdpi.com

Antimicrobial and Antitubercular Agents: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. researchgate.net The isoquinoline scaffold is a promising starting point for developing novel antibiotics. researchgate.net Future studies could explore the synthesis of this compound derivatives and evaluate their efficacy against a broad spectrum of bacteria and fungi, including resistant strains like Mycobacterium tuberculosis. researchgate.netscirp.org

The development pipeline for new therapeutic agents is long and complex, but the versatility of the this compound structure makes it a highly attractive candidate for continued research and development. amerigoscientific.com

Therapeutic Area Potential Mechanism of Action Examples of Related Isoquinoline Activity
Oncology Enzyme inhibition, Induction of apoptosis smolecule.comDerivatives of 8-bromo-5,6,7-trimethoxyisoquinoline (B11838248) have been studied for their potential to inhibit cancer cell proliferation. smolecule.com
Neuroprotection Inhibition of enzymes (e.g., MAO), Receptor binding smolecule.commdpi.comSome isoquinoline derivatives are being explored for potential use in treating neurodegenerative diseases. smolecule.comuc.pt
Infectious Diseases Disruption of microbial cell processesAzo Schiff base derivatives of isoquinoline have shown potent antitubercular activity. researchgate.net

Contributions to Materials Science and Nanotechnology

Beyond its biomedical potential, the isoquinoline framework possesses unique electronic and optical properties that make it suitable for applications in materials science. numberanalytics.comamerigoscientific.com The conjugated π-system of the bicyclic ring is fundamental to these properties.

Organic Electronics: Isoquinoline derivatives are being investigated for use in organic light-emitting diodes (OLEDs) due to their planar structure and conjugation, which facilitates charge transport and light emission. connectjournals.comresearchgate.net Future research could focus on synthesizing polymers or small molecules incorporating the this compound unit to develop new materials for displays and lighting with improved efficiency and stability. The bromine atom provides a convenient site for polymerization reactions.

Sensors and Dyes: The ability to modify the isoquinoline structure allows for the fine-tuning of its absorption and emission spectra. This makes its derivatives candidates for use as fluorescent probes or chemical sensors. By attaching specific receptor units to the this compound core, it may be possible to design sensors that signal the presence of specific ions or molecules through a change in their optical properties.

Metal-Organic Frameworks (MOFs): Isoquinoline derivatives can act as ligands that coordinate with metal ions to form metal-organic frameworks (MOFs). amerigoscientific.com These crystalline, porous materials have high surface areas and are being explored for applications in gas storage, catalysis, and separation technologies. amerigoscientific.com The nitrogen atom in the isoquinoline ring and other potential donor atoms introduced through modification of the bromo and methoxy groups could be used to construct novel MOFs with tailored properties.

The continued exploration of this compound and its derivatives is poised to contribute to the advancement of next-generation materials and nanotechnologies. amerigoscientific.com

Q & A

Q. What are the standard synthetic routes for 7-Bromo-3-methoxyisoquinoline, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and methoxylation steps. A common approach starts with a methoxy-substituted isoquinoline precursor, followed by bromination using reagents like PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide). For example:

  • Step 1 : Methoxylation via nucleophilic substitution or Ullmann coupling to introduce the methoxy group at position 3 .
  • Step 2 : Bromination at position 7 using bromine or electrophilic brominating agents under controlled temperatures (0–25°C) in inert solvents (e.g., DCM or DMF) .
  • Critical factors : Reaction time (6–24 hrs), solvent polarity, and stoichiometry of brominating agents significantly affect yield (typically 50–75%) .

Q. What analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 238.08 (M+H)+^+ validates molecular weight .
  • X-ray Crystallography : Resolves regiochemistry; the bromine and methoxy groups exhibit distinct bond angles (e.g., C-Br bond length ~1.89 Å) .

Q. How do the bromine and methoxy substituents influence the compound’s reactivity?

  • Bromine : Enhances electrophilic substitution at the para position due to its electron-withdrawing effect. Participates in Suzuki couplings for functionalization .
  • Methoxy Group : Acts as an electron-donating group, directing further substitutions to ortho/para positions. Stabilizes intermediates in nucleophilic aromatic substitution .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during bromination of 3-methoxyisoquinoline?

  • Directing Groups : The methoxy group at position 3 directs bromination to position 7 via steric and electronic effects. Computational modeling (DFT) predicts activation energies for competing sites .
  • Alternative Routes : Use of protecting groups (e.g., acetyl) on the methoxy group can temporarily alter electronic effects, enabling bromination at non-traditional positions .
  • Validation : LC-MS and NOESY NMR confirm regiochemical outcomes .

Q. What biological targets are hypothesized for this compound, and how are binding affinities measured?

  • Targets : Kinases (e.g., JAK2) and G-protein-coupled receptors (GPCRs) due to structural similarity to known inhibitors .
  • Assays :
    • Fluorescence Polarization : Measures competitive binding with fluorescent probes (IC50_{50} values typically 1–10 µM) .
    • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (KD_D ~ 100–500 nM) .

Q. How does solvent choice impact the stability of this compound under storage?

  • Stability Data :
    • Polar aprotic solvents (DMF, DMSO) : Promote decomposition via hydrolysis of the methoxy group at >40°C .
    • Inert solvents (Hexane, Toluene) : Maintain >95% purity for 6 months at 25°C .
  • Mitigation : Store under nitrogen at −20°C in amber vials to prevent photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.